5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H17FN2O5S2 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.05629216 g/mol and the complexity rating of the compound is 844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical and Physicochemical Investigations
The compound has been involved in the synthesis of novel pyrazoline heterocyclic chromophores, demonstrating positive solvatochromism. It served as a fluorescent chemosensor for the detection of Fe3+ metal ions, showcasing its potential in metal ion detection and environmental monitoring (Salman A. Khan, 2020).
Cycloaddition Reactions
Research has explored its behavior in cycloaddition reactions, acting as a thiocarbonyl ylide with electron-deficient alkenes and an azomethine ylide with electron-deficient alkynes. This underscores its utility in synthetic chemistry for creating diverse molecular architectures (Oliver B. Sutcliffe et al., 2000).
Cytotoxicity and Enzyme Inhibition
Studies have evaluated its derivatives for cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, highlighting its relevance in developing therapeutic agents for cancer and other diseases (K. Kucukoglu et al., 2016).
Antitumor Properties
The compound has shown promising antitumor properties, with research focusing on its bioactivation by human cytochrome P450s and its potential role in cancer treatment through the generation of reactive intermediates (Kai Wang, F. Guengerich, 2012).
Electropolymerization
Research has also delved into electropolymerizable compounds related to this structure, opening avenues for materials science, especially in the development of polymer films with specific optical and electronic properties (Nigel A Lengkeek et al., 2010).
Synthesis of Antitumor Agents
One notable application includes the one-pot synthesis of PMX 610, a benzothiazole derivative with antitumor properties, demonstrating the compound's role in facilitating efficient and green synthesis methodologies (J. Mondal et al., 2014).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5S2/c1-31-15-8-5-12(10-16(15)32-2)20-19(21(28)17-4-3-9-33-17)22(29)23(30)27(20)24-26-14-7-6-13(25)11-18(14)34-24/h3-11,20,29H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGHQKXTRMHCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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